molecular formula C15H14N2O4 B11947545 4-(3-(3-Methoxyphenyl)ureido)benzoic acid

4-(3-(3-Methoxyphenyl)ureido)benzoic acid

Cat. No.: B11947545
M. Wt: 286.28 g/mol
InChI Key: PYUFIBQDSKUQSB-UHFFFAOYSA-N
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Description

4-{[(3-methoxyanilino)carbonyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-methoxyanilino)carbonyl]amino}benzoic acid typically involves the reaction of 3-methoxyaniline with a benzoic acid derivative. One common method is the condensation reaction between 3-methoxyaniline and 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-methoxyanilino)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 4-{[(3-hydroxyanilino)carbonyl]amino}benzoic acid.

    Reduction: Formation of 4-{[(3-methoxyanilino)methanol]amino}benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-{[(3-methoxyanilino)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-methoxyanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-methoxyanilino)carbonyl]amino}benzoic acid
  • 4-{[(2-methoxyanilino)carbonyl]amino}benzoic acid
  • 4-{[(3-ethoxyanilino)carbonyl]amino}benzoic acid

Uniqueness

4-{[(3-methoxyanilino)carbonyl]amino}benzoic acid is unique due to the specific positioning of the methoxy group on the aniline ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its analogs.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

4-[(3-methoxyphenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C15H14N2O4/c1-21-13-4-2-3-12(9-13)17-15(20)16-11-7-5-10(6-8-11)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20)

InChI Key

PYUFIBQDSKUQSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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